3-Methoxy-2-methyl-1,3-diphenylpropan-1-one
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Overview
Description
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is an organic compound with the molecular formula C17H18O2 It is a derivative of diphenylpropanone, characterized by the presence of methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of benzaldehyde derivatives with acetone in the presence of a base, followed by methylation and methoxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of α7 nicotinic acetylcholine receptors, influencing neuronal signaling pathways. This modulation can result in analgesic and anti-inflammatory effects, making it a candidate for pain management and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound used in organic synthesis and as a precursor for various chemical reactions.
3-Methoxy-2-cyclopenten-1-one: Another methoxy-substituted compound with applications in organic synthesis.
2-Methyl-1,3-diphenyl-1-propanone: Similar in structure but lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
3-Methoxy-2-methyl-1,3-diphenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
167990-19-4 |
---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-methoxy-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(16(18)14-9-5-3-6-10-14)17(19-2)15-11-7-4-8-12-15/h3-13,17H,1-2H3 |
InChI Key |
SYTYESVCZGDLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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